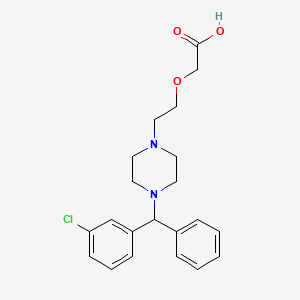

Abacavir Impurity 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

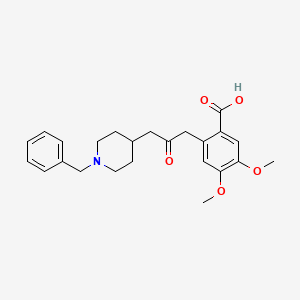

A metabolite of Abacavir in human urine and cerebrospinal fluid

Aplicaciones Científicas De Investigación

Abacavir Pharmacokinetics and Metabolism

Abacavir is a carbocyclic 2′-deoxyguanosine nucleoside reverse transcriptase inhibitor used in the treatment of HIV infection. It's well-absorbed after oral administration, with about 83% bioavailability. Abacavir is extensively metabolized by the liver, with less than 2% excreted unchanged in the urine. Two primary metabolic pathways involve uridine diphosphate glucuronyltransferase and alcohol dehydrogenase, leading to the formation of inactive metabolites. Studies also show the drug is distributed to extravascular spaces, and its binding to plasma proteins is about 50%. The terminal elimination half-life of abacavir is approximately 1.5 hours, with its antiviral effect attributed to its intracellular anabolite, carbovir-triphosphate (CBV-TP) (Yuen, Weller, & Pakes, 2008).

Pharmacogenetic Considerations

Pharmacogenetics plays a significant role in the individualization of antiretroviral therapy. Genetic associations have furthered understanding of the pathogenesis, pharmacokinetics, and pharmacodynamics of antiretroviral drug action. For instance, HLA-B*5701 screening has become routine to prevent abacavir hypersensitivity reactions and has markedly improved drug safety. However, despite extensive research, barriers exist in successfully operationalizing genetic testing to clinical practice (Phillips & Mallal, 2008).

Cardiovascular Considerations

Various studies have explored the association between abacavir therapy and myocardial risk. Some cohort studies, as well as prospective randomized clinical trials, have confirmed this association, suggesting that abacavir therapy can increase the risk of cardiovascular disease. However, the exact pathogenesis of this association remains unclear, and further studies are required to provide additional evidence for the association of abacavir therapy with cardiovascular events. Initial studies suggest the involvement of inflammation associated with abacavir (Behrens & Reiss, 2010).

Clinical Use and Safety

The safety and efficacy of abacavir have been extensively studied. Abacavir, in combination with other antiretroviral drugs, effectively reduces viral load in both adults and children with HIV infection. Although responses are greatest in individuals with little or no previous antiretroviral treatment, useful responses are still sometimes achieved in heavily pretreated individuals. Abacavir in combination with lamivudine and zidovudine provides a simple and convenient dosage regimen, generally well-tolerated, able to produce sustained suppression of viral replication. However, a major cause of abacavir treatment discontinuation is the development of a hypersensitivity reaction which has been reported in 3 to 5% of patients (Hervey & Perry, 2000).

Propiedades

Número CAS |

178327-20-3 |

|---|---|

Nombre del producto |

Abacavir Impurity 1 |

Fórmula molecular |

C11H14ClN5O |

Peso molecular |

267.72 |

Apariencia |

Off-White to Pale Yellow Solid |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

2-Cyclopentene-1-methanol, 4-(2-amino-6-chloro-7H-purin-7-yl)-, (1S-cis)- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

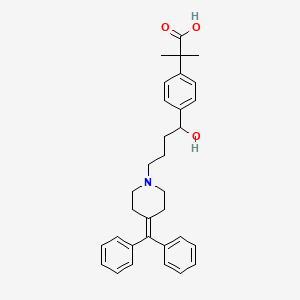

![Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate](/img/structure/B600805.png)

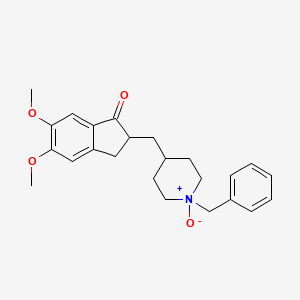

![5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride](/img/structure/B600813.png)